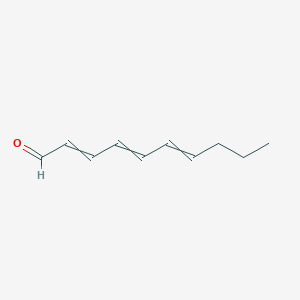
Deca-2,4,6-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-2,4,6-trienal is an organic compound characterized by its conjugated triene structure. It is an aldehyde with a molecular formula of C10H12O. This compound is known for its distinct aroma and is found in various natural sources, including certain plants and food products. Its unique structure and properties make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Deca-2,4,6-trienal can be synthesized through several methods. One common approach involves the biotransformation of linoleic acid using plant enzymes. This process typically involves the catalytic action of lipoxygenase (LOX) on linoleic acid in the presence of oxygen, forming 9-hydroperoxylinoleic acid, which is then transformed by hydroperoxide lyase (HPL) to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled biotechnological processes. These methods leverage the regio- and stereospecific reactions catalyzed by enzymes to ensure high yields and purity of the compound .
化学反応の分析
Types of Reactions: Deca-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction typically results in the formation of alcohols.
Substitution: This reaction can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the desired product but often involve nucleophiles and catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various aldehyde derivatives.
科学的研究の応用
Deca-2,4,6-trienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma, contributing to the scent profiles of various products
作用機序
The mechanism by which deca-2,4,6-trienal exerts its effects involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. Additionally, its conjugated triene structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Nona-2,4,6-trienal: Another aldehyde with a similar structure, known for its presence in various food products and its distinct aroma.
Deca-2,4,6-trienoic acid: A conjugated fatty acid with similar structural features but different chemical properties and applications.
Uniqueness: Deca-2,4,6-trienal is unique due to its specific aroma profile and its versatile reactivity in both biological and chemical contexts. Its ability to undergo various reactions and its presence in natural sources make it a valuable compound for research and industrial applications.
特性
CAS番号 |
25462-05-9 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
deca-2,4,6-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3 |
InChIキー |
DJRSBBCVHHMMLH-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
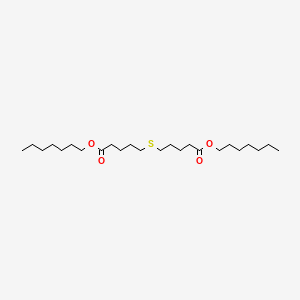
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
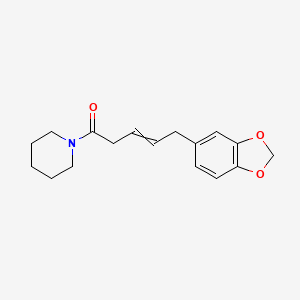
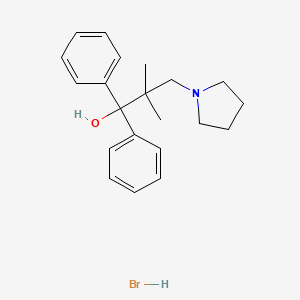
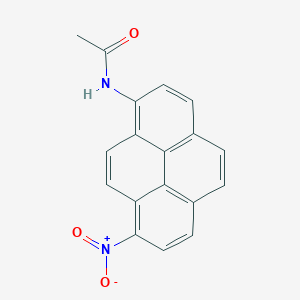
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
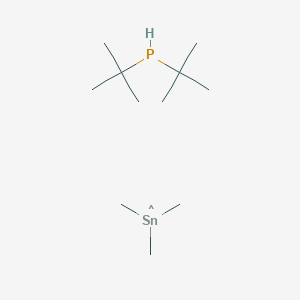
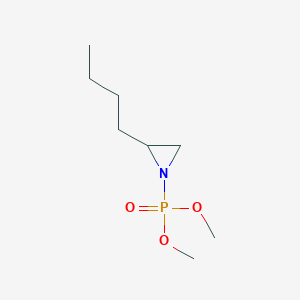
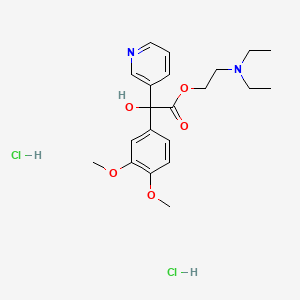
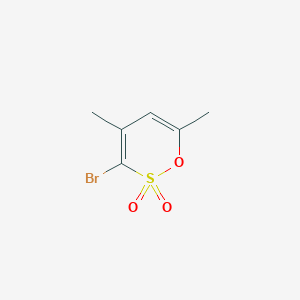
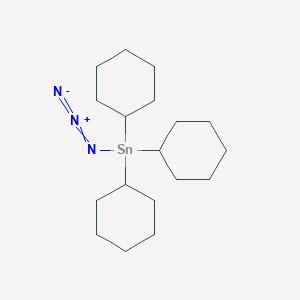
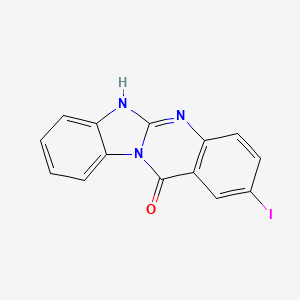
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
